(E)-Methyl 4-(4-bromophenyl)but-2-enoate
Description
(E)-Methyl 4-(4-bromophenyl)but-2-enoate is an α,β-unsaturated ester featuring a brominated aromatic ring at the β-position of the crotonate backbone. Its structure consists of a methyl ester group, a conjugated double bond in the E-configuration, and a 4-bromophenyl substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to the reactivity of the α,β-unsaturated ester moiety and the versatility of the bromophenyl group in cross-coupling reactions .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl (E)-4-(4-bromophenyl)but-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8H,3H2,1H3/b4-2+ |
InChI Key |
LZDORSASXFCZEY-DUXPYHPUSA-N |
Isomeric SMILES |
COC(=O)/C=C/CC1=CC=C(C=C1)Br |
Canonical SMILES |
COC(=O)C=CCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Table Summarizing Key Preparation Methods
Analytical and Characterization Data
- NMR Spectroscopy: The (E)-configuration is confirmed by characteristic coupling constants (~15.6 Hz) in ^1H NMR spectra.
- High-Resolution Mass Spectrometry (HRMS): Exact mass measurements match calculated values for molecular ions, confirming molecular formula.
- Melting Point: For solid derivatives, melting points are consistent with literature values, e.g., 77.8–79.0 °C for the oxo derivative.
- IR Spectroscopy: Carbonyl stretching frequencies around 1700 cm^-1 confirm ester and ketone functionalities.
- Chromatography: Purification by column chromatography using hexanes/ethyl acetate mixtures is common.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(4-bromophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)butanoic acid.
Reduction: Formation of methyl 4-(4-bromophenyl)butanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 4-(4-bromophenyl)but-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(4-bromophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-Methyl 4-(4-bromophenyl)but-2-enoate are compared below with analogous compounds, focusing on substituents, reactivity, synthesis, and applications.
Structural Analogues
Reactivity and Functional Group Analysis
- α,β-Unsaturated Ester Reactivity : The conjugated double bond enables Michael additions, Diels-Alder reactions, and hydrogenation. Bromine on the phenyl ring allows Suzuki-Miyaura couplings, enhancing utility in drug discovery .
- Substituent Effects: Bromine vs. Fluorine: Bromophenyl derivatives exhibit higher molecular weights and polarizability compared to fluorinated analogs (e.g., trifluorophenyl in ), influencing solubility and reaction kinetics. Oxo Group Impact: The 2-oxobut-3-enoate derivative (CAS 608128-34-3) introduces ketone reactivity (e.g., nucleophilic attacks), broadening its use in heterocyclic synthesis .
- Ester Group Variations : Ethyl esters (e.g., ) may offer improved lipophilicity over methyl esters, affecting bioavailability in drug candidates.
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